![molecular formula C7H4F3N3 B1378250 6-Amino-4-(trifluoromethyl)nicotinonitrile CAS No. 1260382-03-3](/img/structure/B1378250.png)
6-Amino-4-(trifluoromethyl)nicotinonitrile
Overview
Description
“6-Amino-4-(trifluoromethyl)nicotinonitrile” is a chemical compound with the molecular formula C7H4F3N3 . It has a molecular weight of 187.12 . It appears as a white to slightly pale yellow crystal or lump .
Molecular Structure Analysis
The InChI code for “6-Amino-4-(trifluoromethyl)nicotinonitrile” is 1S/C7H3F3N2/c8-7(9,10)6-2-1-5(3-11)4-12-6/h1-2,4H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“6-Amino-4-(trifluoromethyl)nicotinonitrile” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 200.8±40.0 °C at 760 mmHg . The melting point is 37-41 °C (lit.) . The compound is a solid at room temperature .Scientific Research Applications
Antimicrobial Activities
6-Amino-4-(trifluoromethyl)nicotinonitrile derivatives have shown significant promise in antimicrobial applications. For instance, novel pyrido[2,3-d]pyrimidines synthesized from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles exhibited notable activity against both Gram-positive and Gram-negative bacteria. This indicates their potential as antimicrobial agents, with some compounds showing specific efficacy against Gram-positive strains, highlighting their potential for targeted antibacterial therapies (Kanth et al., 2006).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition. Nicotinonitriles, including derivatives similar to 6-Amino-4-(trifluoromethyl)nicotinonitrile, have been investigated for their efficacy as green corrosion inhibitors for mild steel in hydrochloric acid environments. These studies found that such compounds can significantly inhibit corrosion, offering a potential eco-friendly solution for protecting metals against corrosive damage (Singh et al., 2016).
Fluorescent Chemosensors
In the realm of analytical chemistry, derivatives of 6-Amino-4-(trifluoromethyl)nicotinonitrile have been utilized in the development of fluorescent chemosensors. These chemosensors are capable of selectively detecting metal ions, such as Fe3+ and Hg2+, which are of great importance due to their biological and environmental implications. The selective sensing mechanism, often resulting in a fluorescence 'on-off' switch, underscores the compound's potential in environmental monitoring and bioanalytical applications (Koner et al., 2012).
Nonlinear Optical Materials
Further, 6-Amino-4-(trifluoromethyl)nicotinonitrile and its derivatives have been explored for their potential as nonlinear optical (NLO) materials. These materials are critical in various technological applications, including in the development of optical switches, modulators, and telecommunication devices. The synthesis of nicotinonitrile derivatives highlights the compound's utility in creating new classes of materials with desirable optical properties (Raghukumar et al., 2003).
Safety and Hazards
This compound is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
6-amino-4-(trifluoromethyl)pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-6(12)13-3-4(5)2-11/h1,3H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZAZKQEXQQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-(trifluoromethyl)nicotinonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.